molecular formula C9H10OS2 B175560 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one CAS No. 168279-57-0

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Cat. No. B175560
M. Wt: 198.3 g/mol
InChI Key: HXBFYPGUFUUNLO-UHFFFAOYSA-N
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Description

Thiophene derivatives, such as 3-substituted thieno[3,4-b]thiophene derivatives, are widely used in the development of organic optoelectronics . They have played an indispensable role in the development of donor and acceptor materials in organic solar cells .


Synthesis Analysis

The synthesis of 3-substituted thieno[3,4-b]thiophene derivatives has been achieved via hydroxy-based transformations . A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be utilized as the chemical building block for the modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .


Molecular Structure Analysis

Thieno[3,4-b]thiophene (TbT) is an asymmetric fused bithiophene containing four functionalization positions . The proaromatic thiophene can effectively stabilize the quinoidal resonance of the aromatic thiophene, narrow the energy gap, and modulate the electronic structures of the resulting molecules .


Chemical Reactions Analysis

The introduction of different substitutions at the C3-position of thieno[3,4-b]thiophene-2-carboxylate can efficiently modulate its photoluminescence (PL) properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structures and substitutions .

Scientific Research Applications

Antibacterial Activity

  • 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl] derivatives of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one have been synthesized and exhibited significant in vitro antimicrobial activity against Staphylococcus aureus, S. epidermidis, and Bacillus subtilis (Tehranchian et al., 2005).

Chemical Synthesis and Reactions

  • A one-pot multicomponent method for synthesizing 3-amino-6,7-dihydrobenzo[c]thiophen-4(5H)-one derivatives has been developed (Yerande et al., 2014).
  • Bromination and Vilsmeier–Haack formylation reactions of 6,7-dihydrobenzo[b]thiophen-4(5H)-one have been explored for derivative synthesis (Drewry & Scrowston, 1969).
  • Facile synthesis of 5-substituted benzo[b]thiophene derivatives and entry to the thieno[2,3-g]indole system have been achieved using 6,7-dihydrobenzo[b]thiophen-4(5H)-one (Datta & De, 1989).
  • New benzo[c]thiophene derivatives have been generated, showing the dependency of ketone reactivity on thiophene ring substituents (Prim et al., 2006).

Antiproliferative Properties

  • A library of 3-(α-styryl)benzo[b]thiophenes was synthesized, showing significant antiproliferative properties against the HCT-116 cell line and inhibiting tubulin polymerization (Tréguier et al., 2014).

Crystal Structure Analysis

  • Crystal structure analysis of thiophene derivatives, including (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has contributed to understanding the diverse applications in material science and pharmaceuticals (Nagaraju et al., 2018).

Safety And Hazards

The safety and hazards associated with thiophene derivatives can also vary widely depending on their specific structures and substitutions .

Future Directions

The future directions in the research of thiophene derivatives could involve the development of new synthesis methods, the exploration of new substitutions and functional groups, and the application of these compounds in new areas of organic optoelectronics .

properties

IUPAC Name

3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-11-9-8-6(5-12-9)3-2-4-7(8)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBFYPGUFUUNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C(=CS1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438187
Record name 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

CAS RN

168279-57-0
Record name 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one
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3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
6
Citations
S Tehranchian, T Akbarzadeh, MR Fazeli… - Bioorganic & Medicinal …, 2005 - Elsevier
A series of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones were synthesized and tested to demonstrate in vitro antimicrobial …
Number of citations: 172 www.sciencedirect.com
H Chen, M Coseno, SB Ficarro… - ACS infectious …, 2017 - ACS Publications
Human cytomegalovirus DNA polymerase comprises a catalytic subunit, UL54, and an accessory subunit, UL44, the interaction of which may serve as a target for the development of …
Number of citations: 17 pubs.acs.org
ZTK Gannam, H Jamali, OS Kweon, J Herrington… - European Journal of …, 2022 - Elsevier
Mitogen-activated protein kinase (MAPK) phosphatase 5 (MKP5) is responsible for regulating the activity of the stress-responsive MAPKs and has been put forth as a potential …
Number of citations: 1 www.sciencedirect.com
ES Al Abdullah - Riyadh, Saudi Arabia, 2007 - fac.ksu.edu.sa
1.1. Pharmacological Properties of Adamantane Derivatives 1.1. 1. Antiviral Adamantane Derivatives 1.1. 2. Antimicrobial Adamantane Derivatives 1.1. 3. Anti-inflammatory …
Number of citations: 12 fac.ksu.edu.sa
BM Yaminb - reflections, 2006 - researchgate.net
In the title compound,(I), the thiadiazole ring adopts an envelope conformation, with atom C8 at the flap position; C8 deviates from the mean plane through the other four atoms by 0.204 (…
Number of citations: 3 www.researchgate.net
E Martino, S Chiarugi, F Margheriti, G Garau - Frontiers in Chemistry, 2021 - frontiersin.org
Because of the key relevance of protein–protein interactions (PPI) in diseases, the modulation of protein-protein complexes is of relevant clinical significance. The successful design of …
Number of citations: 23 www.frontiersin.org

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